molecular formula C22H24N4O3S B2522571 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021104-11-9

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2522571
CAS No.: 1021104-11-9
M. Wt: 424.52
InChI Key: CGLLDPHNLUKESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding and Drug Design The chemical compound 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine shares structural similarities with known minor groove binders, such as Hoechst 33258. These compounds are known for their ability to bind specifically to the minor groove of double-stranded DNA, with a preference for AT-rich sequences. This binding mechanism is crucial for the design of drugs that target DNA directly, influencing gene expression and cellular processes. The research around DNA minor groove binders like Hoechst 33258 offers insights into how similar compounds could be used in rational drug design, potentially leading to new therapies for various diseases, including cancer and genetic disorders. The use of these compounds in plant cell biology for chromosome and nuclear staining underscores their utility in research applications, highlighting their importance in both therapeutic and diagnostic settings (Issar & Kakkar, 2013).

Piperazine Derivatives in Therapeutics The core piperazine structure of the chemical compound indicates its potential significance in the rational design of drugs. Piperazine derivatives are found in a wide array of therapeutic agents, including antipsychotics, antihistamines, antidepressants, and anticancer drugs. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of these molecules. This versatility makes piperazine-based compounds a focal point for drug discovery, suggesting that similar structures could be engineered to target a broad spectrum of diseases. Research on piperazine derivatives emphasizes their role in discovering drug-like elements, with modifications to the substituents on the piperazine ring impacting pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Properties

IUPAC Name

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-8-10-20(29-2)21(16-17)30(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLLDPHNLUKESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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